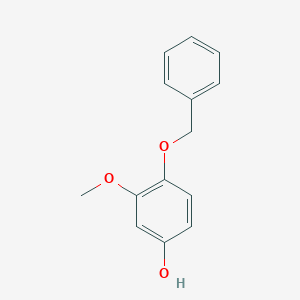

4-Benzyloxy-3-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQAGTXPLZDYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340224 | |

| Record name | 4-BENZYLOXY-3-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40232-88-0 | |

| Record name | 4-BENZYLOXY-3-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the physical properties of 4-benzyloxy-3-methoxyphenol

An In-depth Technical Guide on the Physical Properties of 4-Benzyloxy-3-methoxyphenol

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-benzyloxy-3-methoxyphenol, tailored for researchers, scientists, and professionals in drug development. This document compiles available data into a structured format, details relevant experimental methodologies, and illustrates key processes through diagrams.

Chemical Identity

-

IUPAC Name: 4-(Benzyloxy)-3-methoxyphenol

-

Synonyms: No common synonyms are widely listed.

Physicochemical Properties

The physical properties of 4-benzyloxy-3-methoxyphenol are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃ | [1][2] |

| Molecular Weight | 230.26 g/mol | [1][2] |

| Melting Point | 76-78 °C | [1] |

| Boiling Point | 390.7 ± 27.0 °C (Predicted) | [1] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [1] |

Solubility Profile

Spectroscopic Data

While specific, experimentally derived spectra for 4-benzyloxy-3-methoxyphenol are not available in the provided search results, the expected characteristics can be inferred from its structure:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display signals corresponding to all 14 carbon atoms, including those of the methoxy group, the benzylic carbon, and the distinct aromatic carbons.

-

Infrared (IR) Spectroscopy: A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. C-O stretching bands for the ether and phenol groups, as well as characteristic aromatic C-H and C=C stretching vibrations, would also be present.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (230.26 g/mol ).

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physical properties. The following sections outline standardized methodologies for measuring melting point and solubility.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[4] It is a critical indicator of purity, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C.

Protocol: Capillary Method

-

Sample Preparation: Ensure the 4-benzyloxy-3-methoxyphenol sample is completely dry, as residual solvent can depress the melting point.[5] If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[4]

-

Capillary Tube Loading: Tap the open end of a glass capillary tube into the powdered sample.[5] Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[6]

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] Insert the assembly into a melting point apparatus, such as a Mel-Temp device or a Thiele tube containing mineral oil.

-

Heating and Observation: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (76-78°C).[5] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[7]

Protocol: Shake-Flask Method

-

Preparation: Add a precisely weighed amount of 4-benzyloxy-3-methoxyphenol (solute) to a known volume of the desired solvent (e.g., water, ethanol) in a sealed test tube or flask.[7][8] The amount of solute should be in excess of its estimated solubility to ensure saturation is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9] A mechanical shaker or magnetic stirrer can be used.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.[9] It is critical that the temperature remains constant during this step.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a filtered syringe to avoid aspirating any solid particles.

-

Analysis: Determine the concentration of the dissolved solute in the sampled solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Calculation: Express the solubility as the mass of solute per volume of solvent (e.g., g/L or mg/mL) or as a percentage.[7]

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature detailing the involvement of 4-benzyloxy-3-methoxyphenol in established signaling pathways. Its structural similarity to other phenolic compounds suggests potential antioxidant or other biological activities, but this would require dedicated investigation. The experimental workflows provided above represent the primary logical relationships relevant to the characterization of its physical properties.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. lup.lub.lu.se [lup.lub.lu.se]

4-benzyloxy-3-methoxyphenol chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 4-benzyloxy-3-methoxyphenol, a significant chemical compound in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential biological activities.

Chemical Structure and IUPAC Name

The compound 4-benzyloxy-3-methoxyphenol is an aromatic organic compound. Its structure consists of a phenol ring substituted with a methoxy group and a benzyloxy group.

IUPAC Name: 4-(benzyloxy)-3-methoxyphenol[1]

Alternatively, it is also known as 3-methoxy-4-(phenylmethoxy)phenol.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 4-benzyloxy-3-methoxyphenol is presented in the table below. This data is crucial for its handling, application, and analysis in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 40232-88-0 | [2] |

| Molecular Formula | C₁₄H₁₄O₃ | [2] |

| Molecular Weight | 230.26 g/mol | [2] |

| Appearance | White to pale yellow crystals or powder | - |

| Melting Point | 76-78 °C | - |

| Boiling Point | 390.7 °C at 760 mmHg | - |

| Density | 1.171 g/cm³ | - |

| Solubility | Slightly soluble in chloroform and methanol | - |

| SMILES | COc1cc(O)ccc1OCc1ccccc1 | - |

| InChI | 1S/C14H14O3/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | - |

Experimental Protocols

Synthesis of 4-benzyloxy-3-methoxyphenol

The synthesis of 4-benzyloxy-3-methoxyphenol can be achieved via a Williamson ether synthesis, a common method for forming ethers. This procedure is adapted from a similar synthesis of 4-benzyloxyphenol.[3]

Materials:

-

3-methoxybenzene-1,2-diol (hydroxyquinol)

-

Benzyl chloride

-

Potassium carbonate (anhydrous)

-

Acetone

-

Methanol

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzene-1,2-diol (1 equivalent) in acetone.

-

Add anhydrous potassium carbonate (2 equivalents) to the solution.

-

Slowly add benzyl chloride (1.1 equivalents) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with 1M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude 4-benzyloxy-3-methoxyphenol can be purified using the following methods:

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Column Chromatography: For higher purity, the compound can be purified by column chromatography on silica gel.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions and analyze them by TLC.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

Analytical Methods

The identity and purity of the synthesized 4-benzyloxy-3-methoxyphenol can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Gas Chromatography (GC): To assess the purity of the compound.[4]

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 4-benzyloxy-3-methoxyphenol are limited, the broader class of methoxyphenol compounds is known for its antioxidant and antimicrobial properties.[1][5]

Proposed Antioxidant Mechanism

Methoxyphenols can act as antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby preventing oxidative damage to cells.[6]

Caption: Proposed antioxidant mechanism of 4-benzyloxy-3-methoxyphenol.

Hypothetical Antimicrobial Action Workflow

The antimicrobial activity of phenolic compounds often involves the disruption of the microbial cell membrane, leading to cell death. The workflow below outlines a typical experimental approach to evaluate these effects.

Caption: Experimental workflow for evaluating antimicrobial activity.

References

- 1. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]

- 4. 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data of 4-Benzyloxy-3-methoxyphenol (CAS Number: 40232-88-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Benzyloxy-3-methoxyphenol, identified by the CAS number 40232-88-0. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. The guide presents available spectroscopic data, details the experimental protocols for data acquisition, and explores a potential biological signaling pathway associated with a structurally related compound.

Compound Identity:

-

Systematic Name: 4-Benzyloxy-3-methoxyphenol

-

CAS Number: 40232-88-0

-

Molecular Formula: C₁₄H₁₄O₃

-

Molecular Weight: 230.26 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure of 4-Benzyloxy-3-methoxyphenol and typical chemical shifts for similar aromatic compounds, the following is a prediction of the key NMR spectral data.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Benzyloxy-3-methoxyphenol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 5H | Phenyl group protons of benzyl |

| ~6.9-6.5 | m | 3H | Aromatic protons of phenol ring |

| ~5.1 | s | 2H | -O-CH₂ -Ph |

| ~5.0 (broad) | s | 1H | Ar-OH |

| ~3.8 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Benzyloxy-3-methoxyphenol

| Chemical Shift (δ, ppm) | Assignment |

| ~150-145 | Aromatic C-O |

| ~137 | Aromatic C (ipso, benzyl) |

| ~128-127 | Aromatic CH (benzyl) |

| ~120-110 | Aromatic CH (phenol) |

| ~105 | Aromatic CH (phenol) |

| ~71 | -O-CH₂ -Ph |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in 4-Benzyloxy-3-methoxyphenol.

Table 3: Predicted FT-IR Spectroscopic Data for 4-Benzyloxy-3-methoxyphenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (phenol) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -CH₂-) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1260 | Strong | Aryl C-O stretch |

| ~1140 | Strong | Aryl C-O stretch |

| ~1030 | Medium | Alkyl C-O stretch |

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, 4-Benzyloxy-3-methoxyphenol is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 4-Benzyloxy-3-methoxyphenol

| m/z | Interpretation |

| 230 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data outlined above. These protocols are based on standard laboratory practices for the analysis of aromatic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Benzyloxy-3-methoxyphenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

A wider spectral width is necessary to cover the chemical shift range of aromatic and aliphatic carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often results in a more prominent molecular ion peak.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively elucidated for 4-Benzyloxy-3-methoxyphenol, a recent study on the closely related compound, 4-(Benzyloxy)phenol, has demonstrated its immunomodulatory activity. This activity is mediated through the JAK1/STAT3 signaling pathway in human macrophages, leading to enhanced intracellular mycobacterial clearance.[1] Given the structural similarity, it is plausible that 4-Benzyloxy-3-methoxyphenol could exhibit similar biological activities and interact with this pathway.

The proposed mechanism involves the induction of Interleukin-35 (IL-35) signaling, which in turn activates the Janus Kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3).[1]

Below is a simplified diagram representing this signaling pathway.

Caption: Proposed JAK1/STAT3 signaling pathway activated by phenolic compounds.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of 4-Benzyloxy-3-methoxyphenol (CAS 40232-88-0). While experimental data for this specific compound is limited, predictions based on structurally similar molecules offer valuable guidance for researchers. The outlined experimental protocols provide a framework for obtaining empirical data. Furthermore, the exploration of the JAK1/STAT3 signaling pathway, based on evidence from a related compound, opens avenues for investigating the potential biological and pharmacological activities of 4-Benzyloxy-3-methoxyphenol. This information is intended to facilitate further research and development involving this compound.

References

Technical Guide: Solubility of 4-Benzyloxy-3-methoxyphenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-benzyloxy-3-methoxyphenol. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on reported qualitative solubility, presents quantitative data for structurally analogous compounds to guide solvent selection, and offers a detailed experimental protocol for determining thermodynamic solubility.

Introduction to 4-Benzyloxy-3-methoxyphenol

4-Benzyloxy-3-methoxyphenol is an organic compound with the molecular formula C₁₄H₁₄O₃. Its structure features a phenol group, a methoxy group, and a benzyl ether linkage. This combination of functional groups dictates its physicochemical properties, including its solubility in various laboratory solvents. Understanding its solubility is critical for applications in organic synthesis, purification, formulation development, and in vitro biological assays.

Solubility Profile of 4-Benzyloxy-3-methoxyphenol

Currently, only qualitative solubility data for 4-benzyloxy-3-methoxyphenol is available in the literature.

Table 1: Qualitative Solubility of 4-Benzyloxy-3-methoxyphenol

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

This limited information suggests that while the compound has some affinity for both a chlorinated and a polar protic solvent, it is not freely soluble. The presence of the large, non-polar benzyl group likely limits its solubility in highly polar solvents like water, while the polar phenol and methoxy groups reduce its solubility in purely non-polar solvents.

Comparative Solubility of Structurally Similar Compounds

To provide a reasonable estimation of solvents that are likely to be effective for 4-benzyloxy-3-methoxyphenol, the following table summarizes the quantitative solubility of structurally related compounds. These compounds share key functional groups with the target molecule.

-

Vanillin: Shares the 4-hydroxy-3-methoxybenzaldehyde core, lacking the benzyl group.

-

Guaiacol: Shares the o-methoxyphenol structure.

-

Benzyl Phenyl Ether: Features the benzyl ether linkage but lacks the hydroxyl and methoxy groups on the phenolic ring.

Table 2: Quantitative Solubility of Structurally Analogous Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| Vanillin | Water | 25 | 11.0 g/L[2][3] |

| Ethanol | - | Freely Soluble[2][3] | |

| Methanol | - | Freely Soluble[2] | |

| Chloroform | - | Freely Soluble[2][4] | |

| Diethyl Ether | - | Freely Soluble[2][3] | |

| Guaiacol | Water | 25 | 18.7 g/L[5][6] |

| Ethanol | - | Miscible[7][8] | |

| Chloroform | - | Miscible[7][8] | |

| Diethyl Ether | - | Miscible[7][8] | |

| Benzyl Phenyl Ether | Water | - | Insoluble[9][10] |

| Ethanol | 25 | 64.39 g/L[11] | |

| Methanol | 25 | 46.49 g/L[11] | |

| Isopropanol | 25 | 34.75 g/L[11] |

Based on this comparative data, it is anticipated that 4-benzyloxy-3-methoxyphenol will exhibit moderate to good solubility in polar organic solvents such as ethanol, methanol, and acetone, and in chlorinated solvents like dichloromethane and chloroform. Its solubility in water is expected to be low.

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of 4-benzyloxy-3-methoxyphenol in various solvents using the widely accepted shake-flask method.[1][12][13][14] This method is considered the gold standard for measuring equilibrium solubility.[13]

Materials and Equipment

-

4-Benzyloxy-3-methoxyphenol (high purity solid)

-

Selected solvents (analytical or HPLC grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic orbital shaker or shaking water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 4-benzyloxy-3-methoxyphenol and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid 4-benzyloxy-3-methoxyphenol to a series of vials. An amount that is visibly in excess after equilibration is required to ensure saturation.

-

Accurately add a known volume of the desired test solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[1] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of 4-benzyloxy-3-methoxyphenol in the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 4-benzyloxy-3-methoxyphenol.

References

- 1. enamine.net [enamine.net]

- 2. manavchem.com [manavchem.com]

- 3. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. scent.vn [scent.vn]

- 6. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Guaiacol | 90-05-1 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. PHENYL BENZYL ETHER [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. scent.vn [scent.vn]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Synthesis of 4-Benzyloxy-3-methoxyphenol from Vanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxy-3-methoxyphenol from the readily available starting material, vanillin. This valuable intermediate finds application in the synthesis of various pharmaceutical compounds and other fine chemicals. This document details the most viable synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Executive Summary

The synthesis of 4-benzyloxy-3-methoxyphenol from vanillin is most effectively achieved through a two-step process. The first step involves the protection of the phenolic hydroxyl group of vanillin via benzylation to yield 4-benzyloxy-3-methoxybenzaldehyde. The subsequent step converts the aldehyde functionality into a hydroxyl group through a Baeyer-Villiger oxidation, followed by hydrolysis of the resulting formate ester, to afford the target molecule. This route is favored due to its high overall yield and the commercial availability of the necessary reagents. A second potential route, involving an initial Dakin reaction on vanillin followed by a selective benzylation, is less favorable due to challenges in achieving regioselectivity during the benzylation step.

Route 1: Benzylation Followed by Baeyer-Villiger Oxidation

This preferred synthetic route is outlined below. It involves the initial protection of the reactive phenolic hydroxyl group, followed by the oxidative conversion of the aldehyde.

Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde

The hydroxyl group of vanillin is protected as a benzyl ether to prevent its interference in the subsequent oxidation step. This is a standard Williamson ether synthesis.

Experimental Protocol:

A mixture of vanillin (210 mmol), benzyl bromide (213 mmol), and potassium bicarbonate (a slight excess) in ethanol (200 ml) is refluxed for 5 hours. After cooling, the reaction mixture is filtered, and the filtrate is crystallized at 4°C overnight. The crude product is then recrystallized from ethanol to yield pure 4-benzyloxy-3-methoxybenzaldehyde.[1]

Step 2: Synthesis of 4-Benzyloxy-3-methoxyphenol via Baeyer-Villiger Oxidation

The aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde is converted to a hydroxyl group. This transformation is achieved through a Baeyer-Villiger oxidation, which involves the oxidation of the aldehyde to a formate ester, followed by in-situ or subsequent hydrolysis to the phenol.

Experimental Protocol:

To a solution of 4-benzyloxy-3-methoxybenzaldehyde in a suitable solvent such as dichloromethane, a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature, typically 0°C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxide, followed by a basic wash (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct. The organic layer is then dried and concentrated. The resulting formate ester is typically hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol/water) to afford the final product, 4-benzyloxy-3-methoxyphenol.

Quantitative Data Summary

The following table summarizes the quantitative data for the preferred synthetic route.

| Step | Reaction | Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 1 | Benzylation | Vanillin | Benzyl bromide, Potassium bicarbonate | Ethanol | Reflux, 5h | 4-Benzyloxy-3-methoxybenzaldehyde | 85%[1] |

| 2 | Baeyer-Villiger Oxidation & Hydrolysis | 4-Benzyloxy-3-methoxybenzaldehyde | m-CPBA, then NaOH/H₂O | Dichloromethane, Methanol/Water | 0°C to RT, then reflux | 4-Benzyloxy-3-methoxyphenol | High (expected) |

Visualizing the Synthesis

To further clarify the chemical transformations, the following diagrams illustrate the reaction pathways.

Caption: Preferred synthetic route for 4-benzyloxy-3-methoxyphenol from vanillin.

Alternative Synthetic Route: Dakin Reaction Followed by Selective Benzylation

An alternative route involves an initial Dakin reaction on vanillin to form 2-methoxyhydroquinone, followed by a selective benzylation at the 4-position.

Step 1: Synthesis of 2-Methoxyhydroquinone via Dakin Reaction

The aldehyde group of vanillin is oxidized to a hydroxyl group using hydrogen peroxide in a basic solution.

Experimental Protocol:

Vanillin is dissolved in an aqueous sodium hydroxide solution. To this, hydrogen peroxide is added dropwise while maintaining the temperature below a certain threshold. The reaction is stirred for several hours until completion. Acidification of the reaction mixture followed by extraction and purification yields 2-methoxyhydroquinone. A modern approach utilizes urea-hydrogen peroxide complex as a milder oxidant.[1]

Step 2: Selective 4-O-Benzylation of 2-Methoxyhydroquinone

This step presents a significant challenge due to the presence of two hydroxyl groups with similar reactivity. Achieving selective benzylation at the 4-position requires careful control of reaction conditions and may necessitate the use of protecting group strategies to achieve high yields of the desired product. The literature reviewed did not provide a reliable, high-yielding protocol for this selective transformation.

Caption: Alternative synthetic route with selectivity challenges.

Conclusion

For the synthesis of 4-benzyloxy-3-methoxyphenol from vanillin, a two-step approach commencing with the benzylation of vanillin followed by a Baeyer-Villiger oxidation of the resulting aldehyde is the most robust and efficient method. This route provides a high overall yield and avoids the regioselectivity issues inherent in the alternative pathway. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of chemical synthesis and drug development.

References

The Trinity of Reactivity: A Technical Guide to the Key Reactive Sites of 4-Benzyloxy-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxyphenol, a substituted phenol derivative, presents a molecule of significant interest in synthetic chemistry and drug discovery. Its chemical architecture, featuring a phenolic hydroxyl group, a benzyl ether linkage, and an activated aromatic ring, offers a triad of reactive sites. Understanding the nuanced reactivity of each of these sites is paramount for its strategic application in the synthesis of complex molecules and the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the principal reactive centers of 4-benzyloxy-3-methoxyphenol, supported by available quantitative data, detailed experimental considerations, and mechanistic pathways.

Core Reactive Sites

The reactivity of 4-benzyloxy-3-methoxyphenol is primarily dictated by three functional moieties:

-

The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group and the nucleophilicity of the oxygen atom are central to its reactivity.

-

The Benzyl Ether Linkage: The carbon-oxygen bond of the ether is susceptible to cleavage under specific conditions.

-

The Aromatic Ring: The benzene ring, activated by electron-donating substituents, is a prime target for electrophilic substitution.

The interplay of these sites governs the molecule's chemical behavior and provides a versatile platform for molecular modification.

Quantitative Reactivity Data

Precise quantitative data for 4-benzyloxy-3-methoxyphenol is not extensively available in the public domain. However, data from structurally analogous compounds provide valuable insights into its reactivity.

| Reactive Site | Parameter | Value (for analogous compounds) | Implication for 4-Benzyloxy-3-methoxyphenol |

| Phenolic Hydroxyl | O-H Bond Dissociation Enthalpy (BDE) | 4-methoxyphenol: ~83.5 kcal/mol[1][2] | The O-H bond is relatively weak, making it susceptible to hydrogen atom abstraction, a key step in antioxidant activity and oxidation reactions. The presence of the electron-donating benzyloxy group is expected to have a minor influence on this value. |

| Aromatic Ring | Hammett Constant (ρ) for Phenol Iodination | - (negative value)[1] | A negative rho value indicates that electron-donating groups, such as the hydroxyl and methoxy groups present in the molecule, accelerate the rate of electrophilic aromatic substitution. |

| Aromatic Ring | Second-order rate constants for aqueous OH oxidation of phenolic compounds | 10^9 to 10^10 M⁻¹ s⁻¹[3] | Indicates a high reactivity towards oxidative degradation in atmospheric or biological systems. |

Key Reactions and Mechanistic Considerations

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, participating in both acid-base and redox reactions.

-

Acidity and Nucleophilicity: The phenolic proton is weakly acidic and can be removed by a base to form a more nucleophilic phenoxide ion. This enhances its reactivity towards electrophiles.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, often proceeding via a one-electron transfer to form a phenoxy radical. The stability of this radical is influenced by the substituents on the aromatic ring. The relatively low O-H bond dissociation enthalpy suggests this process is favorable.

Cleavage of the Benzyl Ether

The benzyl ether linkage provides a protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions.

-

Acid-Catalyzed Cleavage: Treatment with strong acids, such as HBr or HI, can lead to the cleavage of the ether bond. The mechanism can proceed via an SN1 or SN2 pathway, depending on the stability of the resulting carbocation. In this case, the formation of a stable benzyl carbocation would favor an SN1-like mechanism.

-

Hydrogenolysis: Catalytic hydrogenation, typically using a palladium catalyst, is a common and mild method for the debenzylation of phenols.

Electrophilic Aromatic Substitution

The aromatic ring of 4-benzyloxy-3-methoxyphenol is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups.

-

Regioselectivity: The hydroxyl group is a strongly activating, ortho-, para-directing substituent, while the methoxy group is also activating and ortho-, para-directing. The directing effects of these two groups are synergistic. The position ortho to the hydroxyl group and meta to the benzyloxy group (C5) is the most likely site for electrophilic attack due to the strong activating and directing effect of the hydroxyl group. The position ortho to both groups (C2) is also a potential site, though sterically more hindered.

Experimental Protocols

General Protocol for Electrophilic Bromination of an Activated Phenol

-

Dissolution: Dissolve the phenolic substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred phenolic solution.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Benzyl Ether Cleavage via Hydrogenolysis

-

Setup: In a hydrogenation flask, dissolve the benzylated phenol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to yield the debenzylated phenol, which can be further purified if necessary.

Signaling Pathway Involvement

Recent research has implicated a structurally related compound, 4-(Benzyloxy)phenol, in immunomodulatory activities. This compound has been shown to facilitate intracellular mycobacterial clearance through a p53-mediated IL-35 signaling-dependent JAK1/STAT3 pathway in human macrophages.[4] Given the structural similarity, it is plausible that 4-benzyloxy-3-methoxyphenol could exhibit similar biological activities and engage with this signaling cascade.

Caption: Proposed signaling pathway for 4-benzyloxy-3-methoxyphenol.

Conclusion

4-Benzyloxy-3-methoxyphenol is a molecule with a rich and varied chemical reactivity profile. The phenolic hydroxyl group, the benzyl ether, and the activated aromatic ring each provide distinct opportunities for chemical modification. While specific quantitative data for this exact molecule remains an area for further investigation, the principles of reactivity derived from analogous structures provide a robust framework for its application in research and development. The potential for this molecule to interact with significant biological signaling pathways further underscores its importance as a scaffold for the design of new bioactive compounds. This guide serves as a foundational resource for scientists and researchers aiming to harness the synthetic potential of 4-benzyloxy-3-methoxyphenol.

References

- 1. mdpi.com [mdpi.com]

- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 3. mdpi.com [mdpi.com]

- 4. Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Derivatives of 4-Benzyloxy-3-methoxyphenol for Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential derivatives of 4-benzyloxy-3-methoxyphenol for research and development. The core structure, featuring a benzyloxy and a methoxy group on a phenol ring, serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document details the synthesis, biological evaluation, and mechanisms of action of two promising classes of derivatives: benzyloxyphenyl-methylaminophenols as STAT3 inhibitors and bis-chalcones with cytotoxic properties.

Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Inhibitors

Derivatives of 4-benzyloxy-3-methoxyphenol incorporating a methylaminophenol moiety have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers, playing a pivotal role in tumor cell proliferation, survival, and angiogenesis. The development of small-molecule inhibitors targeting STAT3 is, therefore, a promising strategy in oncology drug discovery.

Data Presentation: In Vitro Activity

The following table summarizes the in vitro activity of representative benzyloxyphenyl-methylaminophenol derivatives as inhibitors of the IL-6-induced STAT3 signaling pathway and their anti-proliferative effects against the MDA-MB-468 breast cancer cell line.

| Compound ID | Structure | IL-6/STAT3 Pathway Inhibition IC50 (µM) | MDA-MB-468 Antiproliferative Activity IC50 (µM) |

| 1 | 4-((4-(benzyloxy)phenyl)(methyl)amino)phenol | >10 | >20 |

| 2a | 4-((4-(benzyloxy)-3,5-dimethylphenyl)(methyl)amino)phenol | 7.71 | 9.61 |

| 2b | 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol | 1.38 | >20 |

Experimental Protocols

Synthesis of a Representative STAT3 Inhibitor (Compound 2b): 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol

This protocol describes a potential synthetic route for 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol (2b).

-

Step 1: Synthesis of 4-(benzyloxy)-3-methoxyaniline. To a solution of 4-benzyloxy-3-methoxyphenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (2.5 eq). Then, add benzyl bromide (1.1 eq) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter the solid, and concentrate the filtrate. The resulting residue is then subjected to a standard reduction procedure (e.g., using SnCl2/HCl or catalytic hydrogenation) to convert the nitro group (if present from a precursor) to an amine, yielding 4-(benzyloxy)-3-methoxyaniline.

-

Step 2: Buchwald-Hartwig Amination. In a sealed tube, combine 4-(benzyloxy)-3-methoxyaniline (1.0 eq), 4-aminophenol (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., XPhos). Add a base such as sodium tert-butoxide (2.0 eq) and a high-boiling point solvent like toluene. Purge the vessel with an inert gas (e.g., argon). Heat the mixture at 100-120°C and stir for 12-24 hours, monitoring by TLC. After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Step 3: N-Methylation. Dissolve the product from Step 2 in a polar aprotic solvent like DMF. Add a base such as sodium hydride (1.5 eq) carefully at 0°C. Add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature. After the reaction is complete, quench with water and extract with an organic solvent.

-

Purification. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final compound, 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol (2b).

In Vitro STAT3 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of test compounds on the IL-6-induced STAT3 signaling pathway.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with the compounds for 1-2 hours.

-

Stimulation and Lysis: Stimulate the cells with a final concentration of 20 ng/mL of human interleukin-6 (IL-6) to activate the STAT3 pathway. Incubate for a further 6-8 hours. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

Caption: STAT3 Signaling Pathway and Inhibition.

Caption: Synthesis Workflow for STAT3 Inhibitor.

Bis-Chalcone Derivatives with Cytotoxic Activity

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. Bis-chalcone derivatives incorporating the 4-benzyloxy-3-methoxyphenyl moiety have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a representative bis-chalcone derivative against the MCF-7 breast cancer cell line.[1]

| Compound ID | Structure | MCF-7 Cytotoxicity IC50 (µM)[1] |

| 3 | (1E,4E)-1,5-bis(3-(benzyloxy)-4-methoxyphenyl)penta-1,4-dien-3-one | Inactive (>50 µM) |

| 4 | 2,5-bis((E)-3-(benzyloxy)-4-methoxybenzylidene)cyclopentan-1-one | 31.1 |

Note: The original research paper presented a broader range of bis-chalcones; the data here is focused on a derivative directly related to the core structure of interest.

Experimental Protocols

Synthesis of a Representative Bis-Chalcone Derivative (Compound 4)

This protocol describes a general method for the synthesis of bis-chalcone derivatives via a Claisen-Schmidt condensation.[1]

-

Reaction Setup: To a solution of cyclopentanone (1.0 eq) and 3-(benzyloxy)-4-methoxybenzaldehyde (2.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature with constant stirring.

-

Reaction and Work-up: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water until neutral, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure bis-chalcone derivative (4). The structure and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization and Absorbance Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of viability against the compound concentration.

Experimental Workflow

Caption: Synthesis Workflow for Bis-Chalcone.

References

safety, handling, and storage guidelines for 4-benzyloxy-3-methoxyphenol

An In-Depth Technical Guide on the Safety, Handling, and Storage of 4-Benzyloxy-3-methoxyphenol for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 4-benzyloxy-3-methoxyphenol, a valuable intermediate in organic synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory personnel.

Chemical Identification and Properties

4-Benzyloxy-3-methoxyphenol, also known as 3-Methoxy-4-(phenylmethoxy)phenol, is an aromatic compound used in the synthesis of various organic molecules.

Table 1: Chemical and Physical Properties of 4-Benzyloxy-3-methoxyphenol

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 40232-88-0 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 76-78 °C[1] |

| Boiling Point | 390.7 °C at 760 mmHg[1] |

| Flash Point | 190.1 °C[1] |

| Solubility | Slightly soluble in chloroform and methanol.[1] |

| Vapor Pressure | 1.15E-06 mmHg at 25°C[1] |

| Density | 1.171 g/cm³[1] |

Hazard Identification and Classification

4-Benzyloxy-3-methoxyphenol is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |

Signal Word: Warning

Hazard Pictograms:

Safety and Handling

Proper handling and personal protective equipment are crucial to minimize the risks associated with 4-benzyloxy-3-methoxyphenol.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a dust mask or respirator if ventilation is inadequate or if handling large quantities.

Safe Handling Workflow

The following diagram illustrates the general workflow for safely handling 4-benzyloxy-3-methoxyphenol in a laboratory setting.

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

In case of accidental exposure or release, follow these emergency procedures.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE. Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: May produce carbon monoxide and carbon dioxide upon decomposition.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

The logical flow for responding to an emergency is outlined in the diagram below.

Toxicological and Ecological Information

Table 3: Toxicological and Ecological Data

| Data Point | Information |

| Acute Toxicity | No quantitative data (e.g., LD50, LC50) is available for 4-benzyloxy-3-methoxyphenol. It is known to cause skin, eye, and respiratory irritation.[2] For context, the related compound 4-methoxyphenol has an oral LD50 of 1600 mg/kg in rats.[3] |

| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC. |

| Ecological Toxicity | No data is available on the ecological effects of this compound. It is advised to prevent its release into the environment. |

Experimental Protocols: Best Practices for Handling Phenolic Compounds

Objective: To safely handle and use 4-benzyloxy-3-methoxyphenol in an experimental procedure.

Materials:

-

4-benzyloxy-3-methoxyphenol

-

Appropriate solvents and reagents

-

Personal Protective Equipment (as specified in section 3.1)

-

Chemical fume hood

-

Analytical balance

-

Glassware

-

Waste disposal containers

Procedure:

-

Pre-Experiment Preparation:

-

Conduct a thorough risk assessment of the entire experimental procedure.

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary PPE and ensure it is in good condition.

-

Prepare the work area by removing unnecessary items and ensuring it is clean.

-

Have appropriate spill cleanup materials readily available.

-

-

Handling and Weighing:

-

Perform all manipulations of solid 4-benzyloxy-3-methoxyphenol, including weighing, within a chemical fume hood to minimize inhalation exposure.

-

Use a spatula for transferring the solid. Avoid creating dust.

-

If dissolving in a solvent, add the solvent to the solid slowly and stir gently.

-

-

Running the Reaction:

-

Conduct the experiment within the fume hood.

-

Monitor the reaction for any unexpected changes.

-

Ensure all containers are clearly labeled.

-

-

Post-Experiment Cleanup and Disposal:

-

Quench the reaction safely if necessary, following established laboratory procedures.

-

Clean all glassware and equipment that came into contact with the compound.

-

Dispose of all waste, including unused material, reaction byproducts, and contaminated items, in appropriately labeled hazardous waste containers according to institutional and local regulations.

-

-

Storage of Unused Material:

-

Return any unused 4-benzyloxy-3-methoxyphenol to its original container.

-

Ensure the container is tightly sealed and stored according to the guidelines in section 3.3.

-

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Researchers should always consult the most current Safety Data Sheet (SDS) for 4-benzyloxy-3-methoxyphenol before use.

References

An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenol: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3-methoxyphenol, a guaiacol derivative, holds a position of interest in the landscape of organic synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of its historical context, discovery, detailed synthetic protocols, and an exploration of its known and potential biological activities. While direct research on this specific molecule is limited, this guide consolidates available information and draws parallels from closely related compounds to offer a thorough understanding for researchers and drug development professionals.

Introduction and Historical Context

The history of 4-benzyloxy-3-methoxyphenol is intrinsically linked to the broader exploration of substituted phenols and their derivatives, a field that gained momentum in the early 20th century. While a singular "discovery" of this specific compound is not well-documented in seminal publications, its synthesis and existence are a logical extension of the systematic investigation into the modification of naturally occurring phenols, such as vanillin.

The core structure, a guaiacol (2-methoxyphenol) moiety with a benzyloxy substituent, positions it as a derivative of vanillin, a widely available and versatile starting material. The benzylation of phenolic hydroxyl groups has been a fundamental strategy in organic synthesis for protection and modification, with early methods relying on classical Williamson ether synthesis. The development of more refined synthetic methodologies has made compounds like 4-benzyloxy-3-methoxyphenol readily accessible for further investigation. Its primary role has been as an intermediate in the synthesis of more complex molecules, leveraging the reactivity of the phenolic hydroxyl group and the stability of the benzyl ether.

Physicochemical Properties

A summary of the key physicochemical properties of 4-benzyloxy-3-methoxyphenol and its immediate precursor, 4-benzyloxy-3-methoxybenzaldehyde, is presented below.

| Property | 4-Benzyloxy-3-methoxyphenol | 4-Benzyloxy-3-methoxybenzaldehyde |

| CAS Number | 40232-88-0 | 2426-87-1 |

| Molecular Formula | C₁₄H₁₄O₃ | C₁₅H₁₄O₃ |

| Molecular Weight | 230.26 g/mol | 242.27 g/mol |

| Melting Point | Not widely reported | 62-64 °C (lit.) |

| Boiling Point | Not widely reported | 213-215 °C at 3.5 mmHg |

| Solubility | Not widely reported | Soluble in chloroform, methanol |

Synthesis and Experimental Protocols

The most logical and commonly inferred synthetic route to 4-benzyloxy-3-methoxyphenol involves a two-step process starting from vanillin: O-benzylation followed by reduction of the aldehyde functionality.

Step 1: O-Benzylation of Vanillin to 4-Benzyloxy-3-methoxybenzaldehyde

Reaction: Vanillin is reacted with benzyl chloride in the presence of a base to yield 4-benzyloxy-3-methoxybenzaldehyde.

Experimental Protocol:

-

Materials: Vanillin, Benzyl Chloride, Potassium Carbonate (K₂CO₃), Acetone.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin (1 equivalent) in acetone.

-

Add finely ground anhydrous potassium carbonate (1.5-2 equivalents).

-

To this stirring suspension, add benzyl chloride (1.1-1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Step 2: Reduction of 4-Benzyloxy-3-methoxybenzaldehyde to 4-Benzyloxy-3-methoxyphenol

Reaction: The aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde is reduced to a hydroxyl group to form the corresponding benzyl alcohol. A subsequent de-formylation or a direct conversion to the phenol is less commonly described and would require specific reagents. A common method for the reduction of the aldehyde to the alcohol is presented here as a key intermediate step.

Experimental Protocol (Reduction to Alcohol):

-

Materials: 4-Benzyloxy-3-methoxybenzaldehyde, Sodium Borohydride (NaBH₄), Ethanol or Methanol.

-

Procedure:

-

Dissolve 4-benzyloxy-3-methoxybenzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath again and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the effervescence ceases.

-

Add water to the mixture and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude 4-benzyloxy-3-methoxybenzyl alcohol.

-

The product can be purified by recrystallization or column chromatography.

-

Note on Conversion to Phenol: The direct conversion of the benzaldehyde to the phenol is a more complex transformation. A plausible, though not explicitly found in the literature for this specific substrate, would be a Baeyer-Villiger oxidation of the aldehyde to a formate ester, followed by hydrolysis to the phenol.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of 4-benzyloxy-3-methoxyphenol is scarce in publicly available literature. However, by examining the activities of structurally related compounds, we can infer potential areas for future investigation.

Antioxidant and Anti-inflammatory Potential

Guaiacol and its derivatives are known to possess antioxidant properties.[1] The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals. Studies on various methoxyphenol derivatives have demonstrated their potential to inhibit cyclooxygenase (COX) enzymes and reduce the production of reactive oxygen species (ROS), suggesting anti-inflammatory effects.[1][2] The presence of the benzyloxy group may modulate this activity.

Potential Signaling Pathways:

-

NF-κB Signaling: Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in inflammation and are often modulated by antioxidant compounds.

References

- 1. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

4-benzyloxy-3-methoxyphenol molecular weight and formula

An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenol

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-benzyloxy-3-methoxyphenol, with a focus on its molecular characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Data

4-Benzyloxy-3-methoxyphenol, also known as 3-Methoxy-4-(phenylmethoxy)phenol, is an aromatic organic compound. Its fundamental molecular properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 230.26 g/mol | [1][2][3][4] |

| CAS Number | 40232-88-0 | [1][2][3][4] |

| Appearance | Pale Beige to Light Beige Solid | [3] |

| Melting Point | 76-78°C | [3] |

| Boiling Point (Predicted) | 390.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.171 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.95 ± 0.20 | [3] |

Logical Structure of the Compound

The chemical name "4-benzyloxy-3-methoxyphenol" describes the arrangement of its constituent functional groups attached to a central phenol ring. The following diagram illustrates this structural relationship.

References

Methodological & Application

detailed protocol for the synthesis of 4-benzyloxy-3-methoxyphenol

Abstract

This document provides a detailed protocol for the synthesis of 4-benzyloxy-3-methoxyphenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the Dakin oxidation of vanillin to produce 2-methoxyhydroquinone, which is subsequently subjected to a selective O-benzylation via the Williamson ether synthesis to yield the target compound. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

4-Benzyloxy-3-methoxyphenol is an organic compound with potential applications as a building block in the synthesis of more complex molecules, including biologically active compounds. Its structure, featuring a protected catechol-like moiety, makes it a subject of interest in medicinal chemistry. The protocol herein describes a reliable and reproducible method for its preparation from readily available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Dakin Reaction: Vanillin is oxidized using hydrogen peroxide under basic conditions to yield 2-methoxyhydroquinone.

-

Williamson Ether Synthesis: 2-methoxyhydroquinone is then selectively benzylated at the 4-position using benzyl bromide in the presence of a base.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Vanillin | C₈H₈O₃ | 152.15 | 121-33-5 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

| Hydrogen Peroxide (30% w/w) | H₂O₂ | 34.01 | 7722-84-1 |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 |

| 2-Methoxyhydroquinone | C₇H₈O₃ | 140.14 | 824-46-4 |

| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Table 2: Expected Yields and Product Specifications

| Product | Appearance | Typical Yield (%) | Melting Point (°C) |

| 2-Methoxyhydroquinone | White to off-white solid | 70-80 | 85-88 |

| 4-Benzyloxy-3-methoxyphenol | White to pale yellow solid | 80-90 | 78-81 |

Experimental Protocols

Part 1: Synthesis of 2-Methoxyhydroquinone (Dakin Reaction)

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of 1 M aqueous sodium hydroxide. Cool the solution to 10-15 °C in an ice bath.

-

Reaction: Slowly add 11.3 mL (0.11 mol) of 30% hydrogen peroxide dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid. The product will precipitate out of solution.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system, such as water or a mixture of ethyl acetate and hexane, to yield pure 2-methoxyhydroquinone. Dry the product under vacuum.

Part 2: Synthesis of 4-Benzyloxy-3-methoxyphenol (Williamson Ether Synthesis)

-

Preparation: To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 7.0 g (0.05 mol) of 2-methoxyhydroquinone and 8.3 g (0.06 mol) of anhydrous potassium carbonate in 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 60 °C with stirring under a nitrogen atmosphere. Add 6.5 mL (0.055 mol) of benzyl bromide dropwise over 30 minutes. After the addition is complete, raise the temperature to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water. A precipitate will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. The crude solid can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent like ethanol/water to afford pure 4-benzyloxy-3-methoxyphenol. Dry the final product under vacuum.

Mandatory Visualization

Caption: Workflow for the synthesis of 4-benzyloxy-3-methoxyphenol.

Application Notes and Protocols: Deprotection of the Benzyl Group from 4-Benzyloxy-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyl group from 4-benzyloxy-3-methoxyphenol to yield 3-methoxybenzene-1,2-diol (hydroxyhydroquinone). The benzyl group is a common protecting group for phenols due to its stability under various conditions and its susceptibility to removal under specific, mild conditions. The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product, avoiding unwanted side reactions.

Introduction

4-Benzyloxy-3-methoxyphenol is a key intermediate in the synthesis of various pharmaceutical compounds and natural products. The removal of the benzyl ether is a critical step to unveil the free catechol functionality, which is often essential for biological activity or further chemical transformations. This document outlines several common and effective methods for the debenzylation of 4-benzyloxy-3-methoxyphenol, including catalytic hydrogenation, acid-mediated cleavage, and oxidative deprotection.

Deprotection Methods Overview

The primary methods for the cleavage of the benzyl ether in 4-benzyloxy-3-methoxyphenol are:

-

Catalytic Hydrogenation: This is one of the most common and cleanest methods for benzyl group removal. It involves the use of a metal catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents).

-

Acid-Catalyzed Deprotection: Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃) can effectively cleave benzyl ethers. These methods are often rapid but require careful control of stoichiometry and temperature to avoid side reactions.

-

Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly those with electron-donating groups on the aromatic ring.

The choice of method depends on the substrate's sensitivity to acidic or reductive conditions and the presence of other functional groups in the molecule.

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize quantitative data for various deprotection methods applicable to benzyl ethers, providing a basis for selecting the optimal conditions for 4-benzyloxy-3-methoxyphenol.

Table 1: Catalytic Hydrogenation Conditions for Benzyl Ether Deprotection

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Raney Nickel | H₂ | - | Room Temp | - | - | [1] |

| SiliaCat Pd(0) (1 mol%) | H₂ (balloon) | Methanol | Room Temp | 1 - 20 | >98 | [2] |

| Pd/C | H₂ | - | - | - | - | [3] |

| Rh/silica | H₂ (3 barg) | - | 50 | - | - | [4] |

Table 2: Acid-Catalyzed Deprotection Conditions for Benzyl Ether Cleavage